![molecular formula C24H40O3 B12552221 Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- CAS No. 143286-87-7](/img/structure/B12552221.png)
Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- is a chemical compound with the molecular formula C24H40O3 It is characterized by the presence of a hexadecyloxy group attached to a hydroxyphenyl ethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- typically involves the alkylation of 4-hydroxyacetophenone with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are optimized for scalability, often involving automated chromatography systems and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 4-(hexadecyloxy)benzoic acid.
Reduction: Formation of 1-[4-(hexadecyloxy)-2-hydroxyphenyl]ethanol.
Substitution: Formation of 1-[4-(hexadecyloxy)-2-alkoxyphenyl]ethanone or 1-[4-(hexadecyloxy)-2-acetoxyphenyl]ethanone.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The hexadecyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially disrupting membrane integrity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-[4-(hexadecyloxy)-2-hydroxyphenyl]- can be compared with other similar compounds, such as:
1-(4-(decyloxy)-2-hydroxyphenyl)ethanone: Similar structure but with a shorter alkyl chain, resulting in different physicochemical properties and biological activities.
1-(4-hydroxyphenyl)ethanone: Lacks the alkoxy group, leading to reduced lipophilicity and different reactivity.
1-(4-ethoxyphenyl)ethanone: Contains a shorter ethoxy group, affecting its solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
143286-87-7 |
|---|---|
Molekularformel |
C24H40O3 |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
1-(4-hexadecoxy-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27-22-17-18-23(21(2)25)24(26)20-22/h17-18,20,26H,3-16,19H2,1-2H3 |
InChI-Schlüssel |
PJDDXOSKJJCJQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


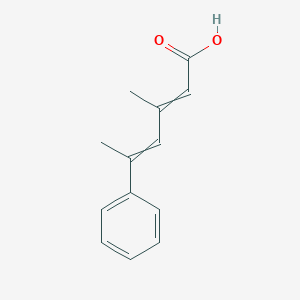
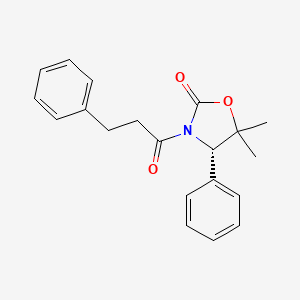
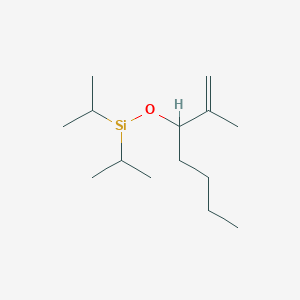
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
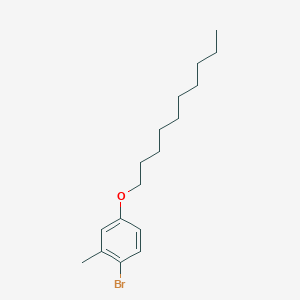

![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)
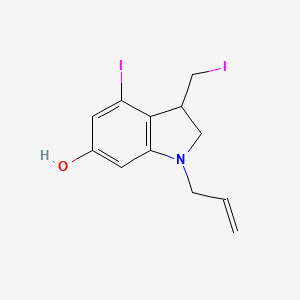

![1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one](/img/structure/B12552191.png)
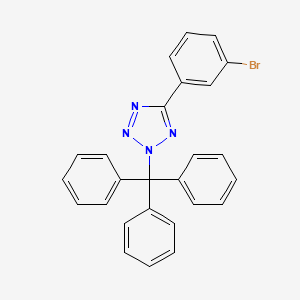
![4-[(16-Fluorohexadecyl)oxy]benzoic acid](/img/structure/B12552208.png)
![N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide](/img/structure/B12552212.png)
